molecular formula C8H9NO3 B3057964 2,5-Dimethoxynicotinaldehyde CAS No. 867267-26-3

2,5-Dimethoxynicotinaldehyde

Cat. No.: B3057964
CAS No.: 867267-26-3
M. Wt: 167.16 g/mol
InChI Key: RYPWBUNUTMJPHA-UHFFFAOYSA-N
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Description

2,5-Dimethoxynicotinaldehyde is a pyridine derivative featuring methoxy (-OCH₃) groups at positions 2 and 5 of the pyridine ring and an aldehyde (-CHO) functional group at position 2.

Properties

CAS No.

867267-26-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,5-dimethoxypyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)8(12-2)9-4-7/h3-5H,1-2H3

InChI Key

RYPWBUNUTMJPHA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(N=C1)OC)C=O

Canonical SMILES

COC1=CC(=C(N=C1)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomer: 5,6-Dimethoxynicotinaldehyde

Structural Differences :

  • Substituent positions : Methoxy groups at positions 5 and 6 (vs. 2 and 5 in the target compound).
  • Functional groups : Both share the aldehyde group at position 3.

Functional Group Derivative: 5,6-Dimethoxynicotinaldehyde Oxime

Structural Differences :

  • Functional group : Oxime (-CH=N-OH) replaces the aldehyde (-CHO).

Nicotinic Acid Derivatives

Compounds such as 6-(2,5-Dimethylphenyl)nicotinic acid (CAS 1261929-82-1) and 2-(2-Formylphenyl)nicotinic acid (CAS 566198-42-3) share structural motifs but differ in functional groups:

  • Functional groups : Carboxylic acid (-COOH) replaces the aldehyde.
  • Substituent similarity : High similarity scores (0.95–1.00) indicate structural overlap, but the lack of methoxy groups distinguishes these from 2,5-Dimethoxynicotinaldehyde .

Key Differences :

  • Acidity : Nicotinic acid derivatives exhibit higher acidity (pKa ~2.5) compared to aldehydes.
  • Applications : Carboxylic acids are more common in drug design (e.g., metal coordination or salt formation), while aldehydes serve as electrophilic intermediates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group CAS Number Price Range ($)
5,6-Dimethoxynicotinaldehyde C₈H₉NO₃ 167.16 5,6-OCH₃, 3-CHO Aldehyde 52605-99-9 400–4,800
5,6-Dimethoxynicotinaldehyde Oxime C₈H₁₀N₂O₃ 182.18 5,6-OCH₃, 3-CH=N-OH Oxime 1138443-93-2 400–4,800
6-(2,5-Dimethylphenyl)nicotinic acid C₁₄H₁₃NO₂ 227.26 6-(2,5-CH₃), 3-COOH Carboxylic acid 1261929-82-1 N/A
2-(2-Formylphenyl)nicotinic acid C₁₃H₉NO₃ 227.22 2-CHO, 3-COOH Aldehyde, Carboxylic acid 566198-42-3 N/A

Research Findings and Implications

Functional Group Interconversion : Oxime derivatives offer stability advantages, enabling safer handling in multi-step syntheses .

Nicotinic Acid Analogs : While structurally similar, the absence of methoxy groups and presence of carboxylic acids limit direct comparisons but highlight the diversity of pyridine-based scaffolds .

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